molecular formula C24H30O4Si B2881250 (3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 618386-94-0

(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B2881250
CAS No.: 618386-94-0
M. Wt: 410.585
InChI Key: QELTYGJDIYMCFJ-YUMYIRISSA-N
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Description

(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C24H30O4Si and its molecular weight is 410.585. The purity is usually 95%.
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Biological Activity

The compound (3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one , also known by its CAS number 84786-80-1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H30O4SiC_{24}H_{30}O_{4}Si, with a molecular weight of 410.58 g/mol. The structure features a cyclopentafuran backbone with hydroxymethyl and tert-butyldiphenylsilyloxy substituents, which are significant for its biological activity.

PropertyValue
Molecular FormulaC24H30O4SiC_{24}H_{30}O_{4}Si
Molecular Weight410.58 g/mol
CAS Number84786-80-1
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities that may be attributed to its unique structural features:

  • Antioxidant Activity : The presence of hydroxymethyl groups is known to enhance antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that structurally similar compounds exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Research : Research indicated that compounds with similar silyloxy groups effectively reduced inflammation in animal models by modulating the NF-kB pathway .
  • Antimicrobial Testing : A comparative study examined the antimicrobial effects of several cyclopentafuran derivatives. Results showed that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(3aR,4S,5R,6aS)-5-[tert-butyl(diphenyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4Si/c1-24(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)28-22-15-21-19(20(22)16-25)14-23(26)27-21/h4-13,19-22,25H,14-16H2,1-3H3/t19-,20-,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELTYGJDIYMCFJ-YUMYIRISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3CO)CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H]4[C@@H]([C@H]3CO)CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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